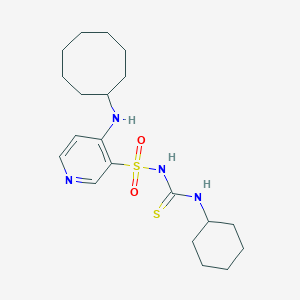
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, also known as PCTU, is a chemical compound that has been widely used in scientific research for its unique properties. PCTU is a thiourea derivative and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemische Und Physiologische Effekte
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of bacteria, fungi, and viruses. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have a positive effect on the cardiovascular system, including reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea in laboratory experiments is its broad spectrum of activity. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have activity against a wide range of organisms and biological processes. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is its potential toxicity. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling the compound.
Zukünftige Richtungen
There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. One area of interest is the development of new drugs based on the structure of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. Additionally, further research is needed to fully understand the mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea and its effects on various biological processes. Finally, research is needed to explore the potential therapeutic applications of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, including its use in the treatment of cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is a thiourea derivative that has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibitory effects on cancer cell growth and inflammation. While N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has many advantages as a research tool, care must be taken to avoid potential toxicity. There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, including the development of new drugs and the exploration of its therapeutic applications.
Synthesemethoden
The synthesis of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea involves the reaction of 4-cyclooctylaminopyridine with thiocyanate and cyclohexyl isocyanate. The reaction is carried out in a solvent such as acetonitrile or N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.
Eigenschaften
CAS-Nummer |
151162-46-8 |
|---|---|
Produktname |
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
Molekularformel |
C20H32N4O2S2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea |
InChI |
InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27) |
InChI-Schlüssel |
WFSLNOMOIPDWSY-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Kanonische SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Andere CAS-Nummern |
151162-46-8 |
Synonyme |
BM 34 BM-34 N-((4-cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



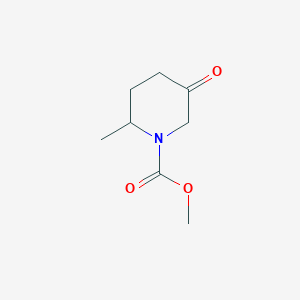
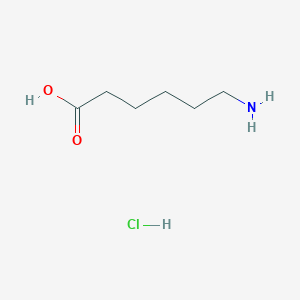
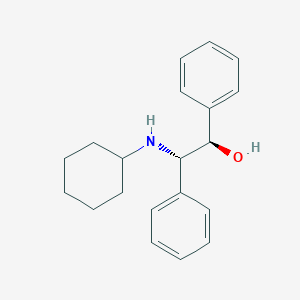
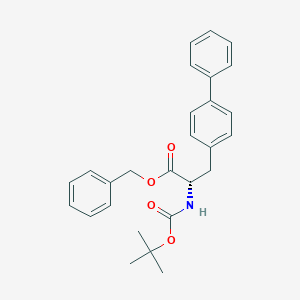
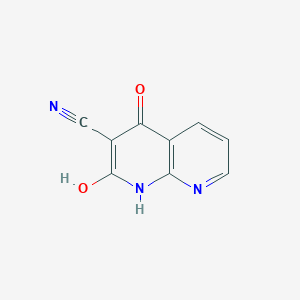
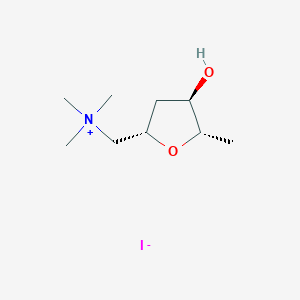
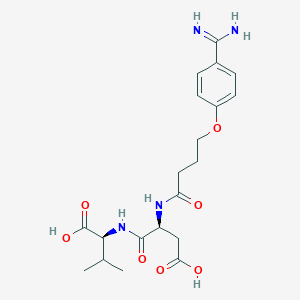
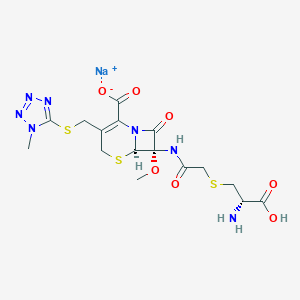
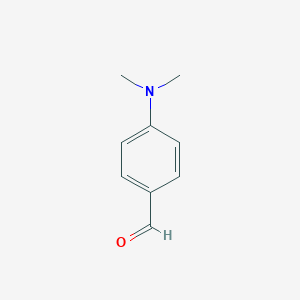
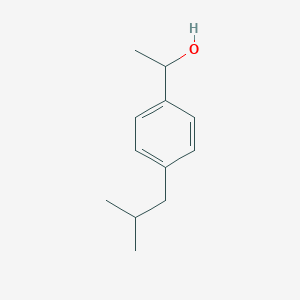
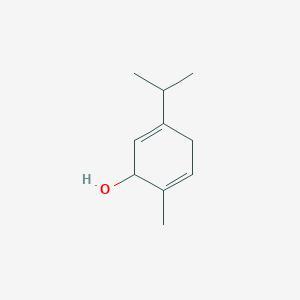
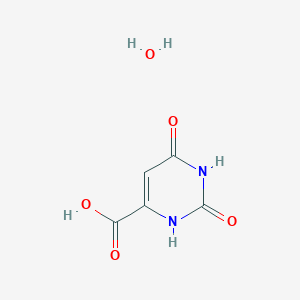

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)